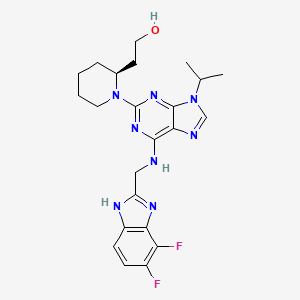
AZD9898
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD9898 is a small molecule inhibitor of leukotriene C4 synthase, which is being developed for the oral treatment of leukotriene-driven asthma. This compound inhibits the downstream production of cysteinyl leukotrienes while sparing the production of leukotriene B4 and pro-resolving lipoxins, potentially offering additional benefits compared to existing leukotriene modifiers .
Preparation Methods
The preparation of AZD9898 involves several synthetic routes and reaction conditions. One notable method includes the dehydration of this compound form A hydrate to form B anhydrous, followed by a solid–solid phase transition to form C upon further heating . The specific industrial production methods for this compound are not widely documented, but the compound is synthesized and purified to achieve high purity levels for research and potential pharmaceutical use .
Chemical Reactions Analysis
AZD9898 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Similar to oxidation, reduction reactions can be performed, but specific details are limited.
Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AZD9898 has several scientific research applications, including:
Chemistry: Used as a tool compound to study leukotriene synthesis and inhibition.
Medicine: Potential therapeutic agent for treating leukotriene-driven asthma and other inflammatory conditions.
Mechanism of Action
AZD9898 exerts its effects by inhibiting leukotriene C4 synthase, thereby reducing the production of cysteinyl leukotrienes. This inhibition spares the production of leukotriene B4 and pro-resolving lipoxins, which are involved in resolving inflammation. The molecular targets and pathways involved include the leukotriene synthesis pathway and various inflammatory mediators .
Comparison with Similar Compounds
AZD9898 is unique compared to other leukotriene inhibitors due to its selective inhibition of leukotriene C4 synthase. Similar compounds include:
Zileuton: A 5-lipoxygenase inhibitor that reduces the production of all leukotrienes, including leukotriene B4.
Montelukast: A cysteinyl leukotriene receptor antagonist that blocks the effects of cysteinyl leukotrienes but does not inhibit their synthesis.
This compound’s ability to selectively inhibit leukotriene C4 synthase while sparing other leukotrienes and pro-resolving lipoxins makes it a promising candidate for further research and development .
Properties
CAS No. |
2042347-69-1 |
|---|---|
Molecular Formula |
C20H19ClF3N3O4 |
Molecular Weight |
457.8 g/mol |
IUPAC Name |
(1S,2S)-2-[5-(5-chloro-2,4-difluoro-N-(2-fluoro-2-methylpropyl)anilino)-3-methoxypyrazine-2-carbonyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C20H19ClF3N3O4/c1-20(2,24)8-27(14-5-11(21)12(22)6-13(14)23)15-7-25-16(18(26-15)31-3)17(28)9-4-10(9)19(29)30/h5-7,9-10H,4,8H2,1-3H3,(H,29,30)/t9-,10-/m0/s1 |
InChI Key |
RVMWIVNHZMXEHS-UWVGGRQHSA-N |
SMILES |
O=C([C@@H]1[C@@H](C(C2=NC=C(N(C3=CC(Cl)=C(F)C=C3F)CC(C)(F)C)N=C2OC)=O)C1)O |
Isomeric SMILES |
CC(C)(CN(C1=CC(=C(C=C1F)F)Cl)C2=CN=C(C(=N2)OC)C(=O)[C@H]3C[C@@H]3C(=O)O)F |
Canonical SMILES |
CC(C)(CN(C1=CC(=C(C=C1F)F)Cl)C2=CN=C(C(=N2)OC)C(=O)C3CC3C(=O)O)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD9898; AZD-9898; AZD 9898; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid](/img/structure/B605714.png)
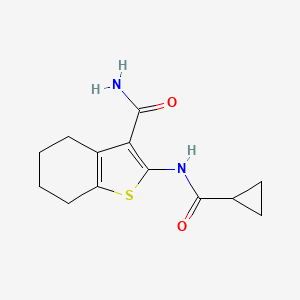
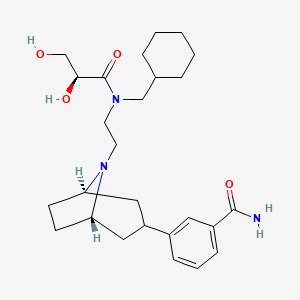
![4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B605713.png)
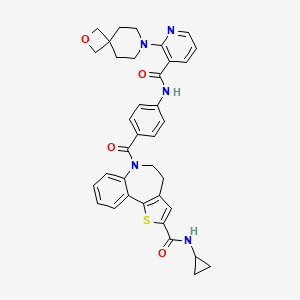
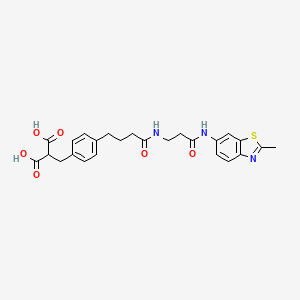
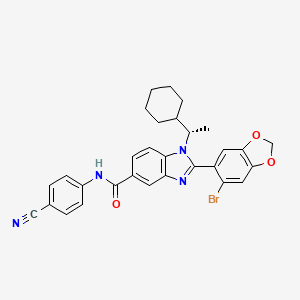
![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile](/img/structure/B605720.png)
